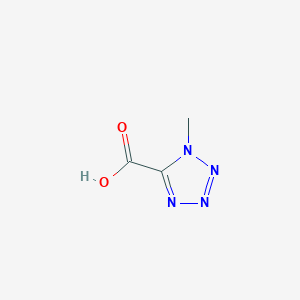
1-Methyl-1h-tetrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-tetrazole-5-carboxylic acid is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties, including their ability to act as bioisosteres of carboxylic acids. This compound is of significant interest in various fields such as medicinal chemistry, material science, and industrial applications due to its stability and reactivity .
Preparation Methods
The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid typically involves the reaction of nitriles with sodium azide under specific conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment. This reaction proceeds efficiently with a variety of nitriles, yielding the desired tetrazole compound . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene under microwave irradiation .
Chemical Reactions Analysis
1-Methyl-1H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted tetrazoles and amines .
Scientific Research Applications
1-Methyl-1H-tetrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid involves its ability to mimic carboxylic acids. This bioisosterism allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and reduced metabolic degradation. The compound can form stable complexes with metal ions, which is advantageous in various biochemical pathways .
Comparison with Similar Compounds
1-Methyl-1H-tetrazole-5-carboxylic acid is unique due to its specific substitution pattern on the tetrazole ring. Similar compounds include:
1H-Tetrazole-5-carboxylic acid: Lacks the methyl group, resulting in different reactivity and stability.
5-Substituted tetrazoles: These compounds have various substituents at the 5-position, leading to diverse chemical and biological properties.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen compound used in energetic materials.
The uniqueness of this compound lies in its balance of stability, reactivity, and bioisosteric properties, making it a valuable compound in multiple scientific and industrial fields.
Properties
IUPAC Name |
1-methyltetrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-7-2(3(8)9)4-5-6-7/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYCSRFODVISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
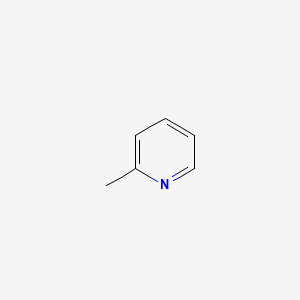
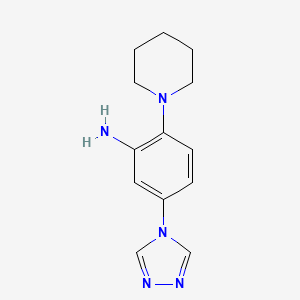
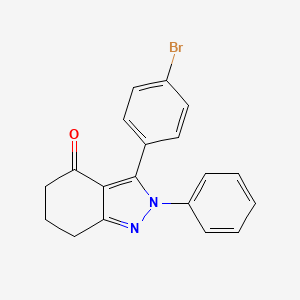
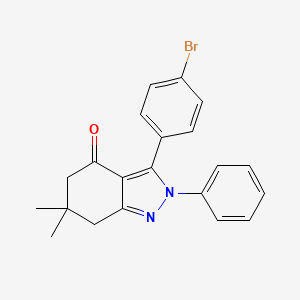
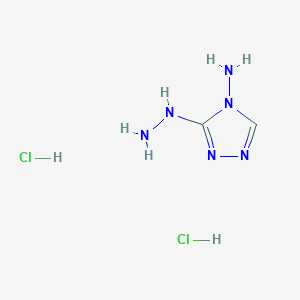
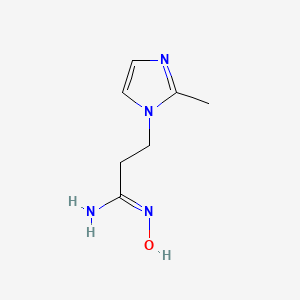
![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)
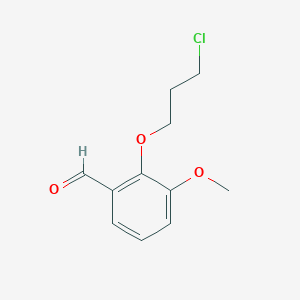
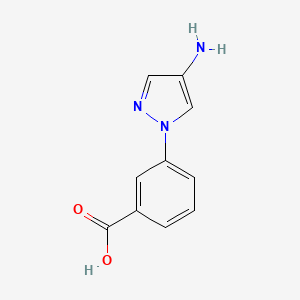
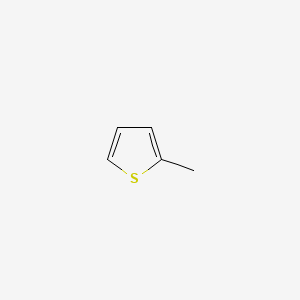
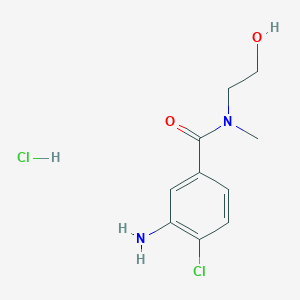
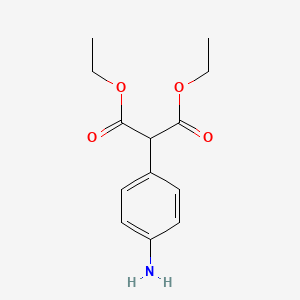
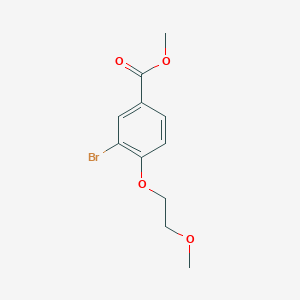
![5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-](/img/structure/B7883337.png)
